4-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide
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Overview
Description
4-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core fused with a thiophene ring
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit interleukin receptor-associated kinase 4 (irak4), a key node of signaling within the innate immune system .
Mode of Action
If it acts similarly to other irak4 inhibitors, it may bind to the active site of the enzyme, preventing it from participating in the signaling cascade that leads to the production of inflammatory cytokines and chemokines .
Biochemical Pathways
The presence of damage-associated molecular patterns (DAMPs) after tissue damage initiates signaling through the IRAK4 pathway. This can lead to a feed-forward inflammatory loop that can ultimately hinder patient recovery . If 4-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide inhibits IRAK4, it could potentially disrupt this pathway and reduce inflammation.
Pharmacokinetics
Similar compounds have been described as potent, selective, and cns-penetrant irak4 inhibitors , suggesting that they may have good absorption, distribution, metabolism, and excretion properties.
Result of Action
If it acts as an irak4 inhibitor, it could potentially reduce the production of inflammatory cytokines and chemokines, thereby reducing inflammation .
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[1,5-a]pyrimidines, a class of compounds to which it belongs, have been identified as strategic compounds for optical applications . They have tunable photophysical properties, which could potentially influence their interactions with enzymes, proteins, and other biomolecules .
Molecular Mechanism
The molecular mechanism of action of 4-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide is not well-defined . It is likely that its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, would be influenced by its chemical structure and properties.
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of this compound in laboratory settings
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been studied
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. This method is favored due to its excellent performance and efficiency . The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and catalysts like p-toluenesulfonic acid or trifluoroacetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., N-bromosuccinimide). Reaction conditions typically involve moderate temperatures (25-80°C) and solvents such as dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and halogenated compounds. These products can be further utilized in various applications, including drug development and materials science .
Scientific Research Applications
4-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid: This compound shares the pyrazolo[1,5-a]pyrimidine core but lacks the thiophene ring, making it less versatile in certain applications.
Pyrazolo[3,4-d]pyrimidine: Another related compound with a different fusion pattern, which affects its chemical reactivity and biological activity.
Uniqueness
4-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide is unique due to its combination of the pyrazolo[1,5-a]pyrimidine core and the thiophene ring. This structural feature enhances its electronic properties, making it suitable for optoelectronic applications and as a fluorescent probe. Additionally, its ability to undergo various chemical reactions and its potential as an antitumor agent further distinguish it from similar compounds .
Properties
IUPAC Name |
4-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-8-3-11(19-7-8)13(18)15-10-5-14-12-4-9(2)16-17(12)6-10/h3-7H,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPGMLNNRKEEGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=CN3C(=CC(=N3)C)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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